![molecular formula C10H10N2O B11791566 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core fused with a propanone moiety. The compound’s distinct chemical properties make it a valuable candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one typically involves several steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates are then subjected to further reactions to yield the final product. Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one involves its interaction with specific molecular targets. In the context of cancer therapy, the compound inhibits FGFR signaling pathways, which are often abnormally activated in tumors . By binding to FGFRs, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one can be compared with other heterocyclic compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also have a fused pyridine ring but differ in their biological activities and applications.
Pyrrolopyrazines: These compounds share a similar pyrrole core but have different substitution patterns and biological properties.
The uniqueness of this compound lies in its potent inhibitory activity against FGFRs, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-one |
InChI |
InChI=1S/C10H10N2O/c1-2-9(13)8-4-3-7-5-6-11-10(7)12-8/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
SADVAKVNINLYML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC2=C(C=C1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



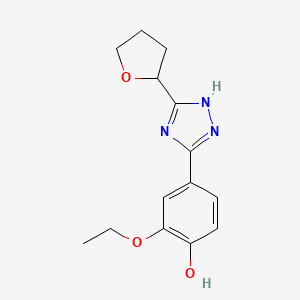

![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
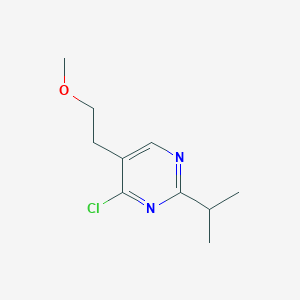
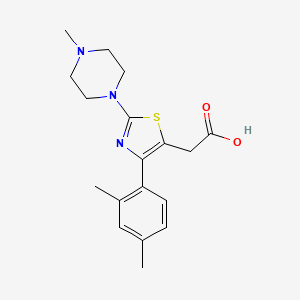

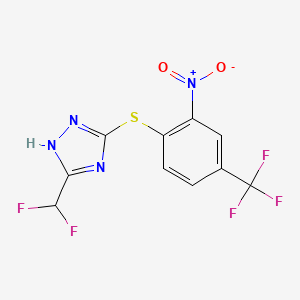


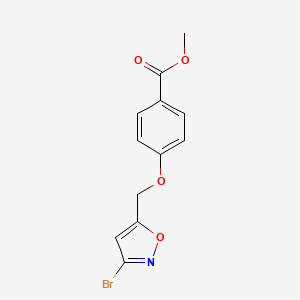
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)


